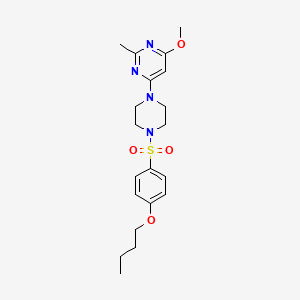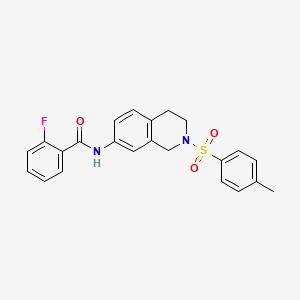![molecular formula C16H17N3O3 B2801823 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide CAS No. 2034461-02-2](/img/structure/B2801823.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the pyrrolo[2,3-c]pyridinone class. This compound is characterized by a fused pyridine and pyrrole ring system, with additional functional groups such as the furan-2-carboxamide moiety. It is of significant interest in medicinal and synthetic organic chemistry due to its potential biological activities.
Mécanisme D'action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function by binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This triggers downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, the compound disrupts these signaling pathways, potentially halting the progression of diseases such as cancer .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates several key biological processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can have significant therapeutic effects.
Result of Action
The compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it has been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide typically involves the construction of the pyrrolo[2,3-c]pyridinone core followed by the introduction of the ethyl and furan-2-carboxamide substituents. Common synthetic routes include the use of cyclization reactions and functional group modifications.
A typical synthetic pathway may start with the formation of the pyrrolo[2,3-c]pyridinone nucleus through a multi-step reaction sequence involving the condensation of a suitable precursor with an ethylating agent. After forming the core structure, the ethyl group can be introduced through a nucleophilic substitution reaction, while the furan-2-carboxamide can be installed through an amide coupling reaction using a furan-2-carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to enhance yield and purity. Large-scale synthesis might involve using high-efficiency reactors, continuous flow systems, and automated processes to ensure consistent production quality. Control of reaction parameters such as temperature, solvent choice, and reaction time is crucial to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, typically affecting the pyrrole or furan rings, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can occur at the carbonyl group in the pyrrolo[2,3-c]pyridinone ring, yielding reduced products.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the furan ring and the pyrrolo[2,3-c]pyridinone core.
Common Reagents and Conditions
Oxidation Reactions: : Typical oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reactions: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: : Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide has broad applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules. It serves as a versatile intermediate in organic synthesis.
Biology: : Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: : Explored as a lead compound in drug development programs targeting specific diseases, such as cancer and bacterial infections.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide can be compared with other compounds in the pyrrolo[2,3-c]pyridinone class, such as:
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide: : Similar structure with a methyl group instead of an ethyl group.
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5(7H)-yl)ethyl)thiophene-2-carboxamide: : Similar core structure but with a thiophene ring instead of a furan ring.
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)furan-2-carboxamide: : Structural variation in the alkyl chain length.
The uniqueness of this compound lies in its specific functional groups and the resultant biological activities, which may offer distinct advantages in its applications.
Propriétés
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-18-8-5-12-6-9-19(16(21)14(12)18)10-7-17-15(20)13-4-3-11-22-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJBRPFMGSWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)



![Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2801746.png)
![3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2801748.png)

![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)
![N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2801751.png)
![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)

![5-[(4-methylphenyl)methyl]-4-[(3-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2801759.png)
![2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2801763.png)
